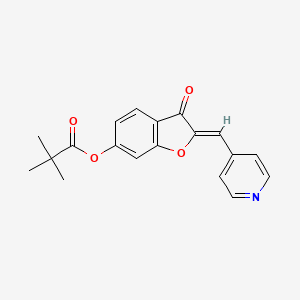

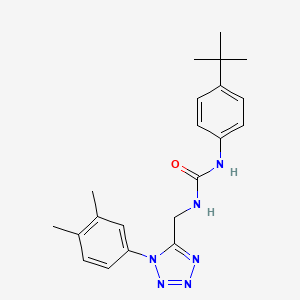

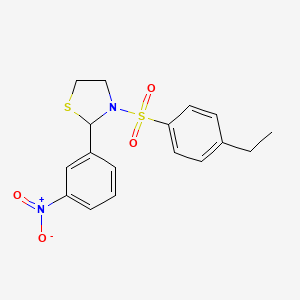

![molecular formula C11H12N2O B2505134 (3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one CAS No. 653598-67-5](/img/structure/B2505134.png)

(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

Novel Fused Tricyclic Quinolone System : A study by Carniaux et al. (1997) focused on the synthesis of a new pyrrolo[3,4-b]quinolin-9-one system through oxidation processes. This research is significant for understanding the chemical properties and potential derivatives of the compound (Carniaux et al., 1997).

Pyrrolo[3,4-c]quinolinone Derivatives : Lu et al. (2014) reported an efficient method for synthesizing pyrrolo[3,4-c]quinolinone derivatives. This study enhances the understanding of the compound's synthesis and potential applications (Lu et al., 2014).

Biological Activity and Applications

Neurotropic Activity Study : A study by Zaliznaya et al. (2020) investigated the neurotropic activity of a compound closely related to the query compound. This research could be relevant for understanding the potential neurological applications or effects of the compound (Zaliznaya et al., 2020).

Antituberculosis Drug Discovery : Research by Mao et al. (2009) explored the antituberculosis activity of related quinolone derivatives. This study may provide insights into the potential use of the query compound in developing new antituberculosis drugs (Mao et al., 2009).

Anticancer Activity : Wang et al. (2009) conducted a study on the anticancer activity of novel synthetic makaluvamine analogues, which are structurally similar to the compound . This suggests possible applications in cancer research or treatment (Wang et al., 2009).

Mechanism of Action

Target of Action

They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Mode of Action

The mode of action of quinolones generally involves interaction with their targets leading to changes in cellular processes. For example, some quinolones inhibit DNA gyrase, an enzyme involved in DNA replication, transcription, and repair .

Biochemical Pathways

Quinolones can affect various biochemical pathways depending on their specific targets. For instance, they can interfere with DNA synthesis in bacteria, leading to cell death .

Pharmacokinetics

The ADME properties of quinolones can vary. Some are well absorbed after oral administration and widely distributed in body tissues. They are usually metabolized in the liver and excreted in urine .

Result of Action

The result of quinolone action can range from bactericidal effects in the case of antibiotics to potential antitumor effects for some derivatives .

Action Environment

The action, efficacy, and stability of quinolones can be influenced by various environmental factors such as pH, presence of metal ions, and individual patient characteristics .

properties

IUPAC Name |

(3aR,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-11-9-6-12-5-8(9)7-3-1-2-4-10(7)13-11/h1-4,8-9,12H,5-6H2,(H,13,14)/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVRUBYEHXZLPQ-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1)C(=O)NC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CN1)C(=O)NC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

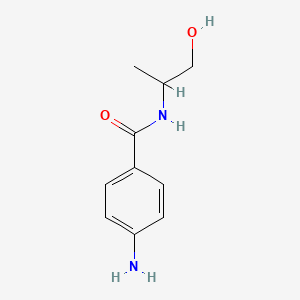

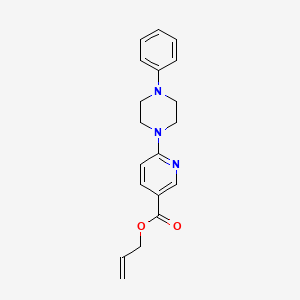

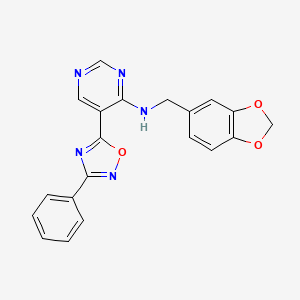

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2505053.png)

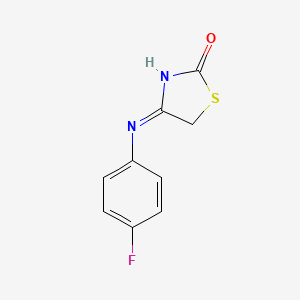

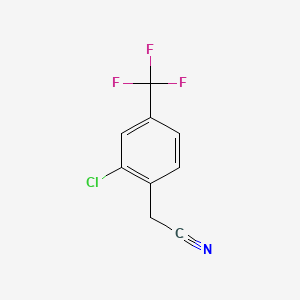

![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)

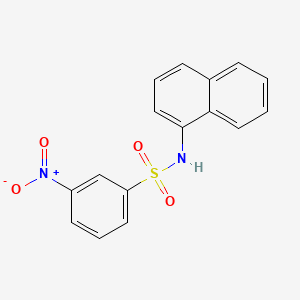

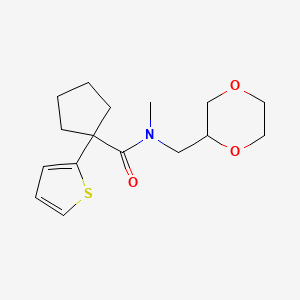

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2505061.png)

![N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2505070.png)